5-Fluoro-2-(furan-2-yl)benzaldehyde
Overview
Description
5-Fluoro-2-(furan-2-yl)benzaldehyde is an organic compound that belongs to the class of benzofuran derivatives It is characterized by the presence of a fluorine atom at the 5-position of the benzene ring and a furan ring attached to the 2-position of the benzaldehyde moiety
Mechanism of Action
Target of Action
Fluorinated benzaldehydes, which “5-Fluoro-2-(furan-2-yl)benzaldehyde” is a part of, are often used as synthetic intermediates in the production of a variety of compounds . The specific targets of these compounds can vary widely depending on the final compound being synthesized.
Mode of Action
The mode of action of “this compound” would depend on its specific chemical reactions. Fluorobenzaldehydes can undergo a variety of chemical reactions, including free radical reactions and nucleophilic substitutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(furan-2-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-fluoro-2-nitrobenzaldehyde and furan-2-boronic acid.
Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, where 5-fluoro-2-nitrobenzaldehyde is reacted with furan-2-boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or ethanol under reflux conditions.
Reduction: The nitro group in the intermediate product is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: Finally, the amino group is oxidized to an aldehyde group using an oxidizing agent like manganese dioxide, yielding this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(furan-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide to introduce a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: 5-Fluoro-2-(furan-2-yl)benzoic acid.
Reduction: 5-Fluoro-2-(furan-2-yl)benzyl alcohol.
Substitution: 5-Methoxy-2-(furan-2-yl)benzaldehyde (when fluorine is substituted with a methoxy group).
Scientific Research Applications
5-Fluoro-2-(furan-2-yl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential antimicrobial and anticancer agents.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It serves as a building block for the synthesis of fluorescent probes and other bioactive molecules used in biological research.
Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-(furan-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
5-Fluoro-2-(furan-2-yl)benzyl alcohol: Similar structure but with a primary alcohol group instead of an aldehyde group.
5-Methoxy-2-(furan-2-yl)benzaldehyde: Similar structure but with a methoxy group instead of a fluorine atom.
Uniqueness
5-Fluoro-2-(furan-2-yl)benzaldehyde is unique due to the presence of both a fluorine atom and a furan ring, which can impart specific electronic and steric properties
Properties
IUPAC Name |
5-fluoro-2-(furan-2-yl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-9-3-4-10(8(6-9)7-13)11-2-1-5-14-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCCFHCYXWIRKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=C(C=C2)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.